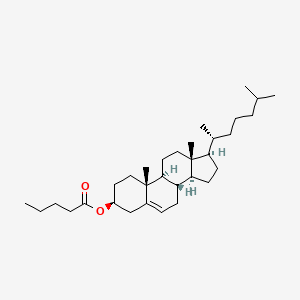

Cholesteryl valerate

描述

Overview of Cholesteryl Esters as Subjects in Contemporary Chemical and Biological Sciences

Cholesteryl esters are a class of lipids formed by the esterification of cholesterol with a fatty acid. In biological systems, they are crucial for the transport and storage of cholesterol. nih.govwikipedia.org Their hydrophobic nature allows them to be packed into the core of lipoproteins, facilitating their movement through the bloodstream. The accumulation of cholesteryl esters within the arterial intima is a hallmark of atherosclerosis, making them a key area of study in cardiovascular disease research. thegoodscentscompany.com

Beyond their physiological importance, cholesteryl esters have garnered significant attention in the physical sciences. Due to the chiral nature of the cholesterol molecule, many cholesteryl esters exhibit a unique state of matter known as a liquid crystal phase. wikipedia.orgbeloit.edu This phase possesses properties of both liquids and solids, with molecules that can flow like a liquid but maintain a degree of long-range orientational order. chymist.com This dual characteristic has made cholesteryl esters, including cholesteryl valerate (B167501), foundational materials in the development of liquid crystal technologies. wikipedia.org

Historical Trajectory and Evolution of Cholesteryl Valerate Research Focus

The scientific journey of cholesteryl esters began in 1888 with the Austrian botanist Friedrich Reinitzer. wikipedia.orgbeloit.educleanenergywiki.org While studying a derivative of cholesterol, cholesteryl benzoate, he observed that it appeared to have two distinct melting points. berkeley.edu At one temperature, the solid turned into a cloudy, fluid state, and at a higher temperature, it became a clear liquid. berkeley.edu This "cloudy" intermediate phase was later identified by the German physicist Otto Lehmann as a new state of matter, which he termed "liquid crystal." beloit.edu This discovery marked the birth of liquid crystal science and technology.

Early research on cholesteryl esters, including shorter-chain variants like this compound, was largely focused on characterizing their unique optical and thermal properties. nih.gov Scientists systematically synthesized and studied a range of cholesteryl esters to understand how factors like the length and saturation of the fatty acid chain influence their phase behavior and transition temperatures. nih.gov this compound, with its five-carbon valerate chain, became a subject of these fundamental investigations into the structure-property relationships of liquid crystalline materials. mriquestions.com

Current and Emerging Research Paradigms for this compound

Contemporary research involving this compound has shifted from fundamental characterization to its application as a component in advanced materials. Its primary role is in the formulation of thermochromic liquid crystal mixtures. researchgate.net These materials change color in response to temperature variations, a property that is highly tunable by mixing different cholesteryl esters. chymist.comnih.gov

The ability of this compound to influence the phase transition temperatures and color-play of these mixtures makes it a valuable component in their formulation. researchgate.net Research is actively exploring the use of such mixtures in a wide array of applications, including:

Temperature Sensors: Highly sensitive thermometers for medical and industrial use. chymist.com

Smart Materials: Thermochromic fibers and coatings that can be integrated into textiles and other materials to provide visual temperature feedback. researchgate.netmdpi.com

Optical Devices: Components for optical filters and reflective displays. mdpi.com

Mechanochromic Displays: Advanced materials that change color in response to mechanical stress. nih.gov

Emerging research is also investigating the use of cholesteryl ester liquid crystals in biomedical applications, such as in tissue engineering scaffolds, where their unique properties can influence cell growth and organization. acs.org While not always the primary component, the fundamental understanding of the properties of individual esters like this compound is crucial for the design of these complex, functional materials.

Detailed Research Findings

The scientific value of this compound is best understood through its physical properties and its behavior in mixtures with other cholesteryl esters.

Physical Properties of this compound

The table below summarizes some of the key physical properties of this compound.

| Property | Value |

| Chemical Formula | C₃₂H₅₄O₂ |

| Molar Mass | 470.78 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Approximately 93-101.5 °C |

Data sourced from publicly available chemical databases.

Phase Transitions of Cholesteryl Esters

The defining characteristic of many cholesteryl esters is their ability to form liquid crystal phases upon melting. The temperatures at which these transitions occur are highly dependent on the length of the fatty acid chain.

| Cholesteryl Ester | Fatty Acid Chain | Crystal to Liquid Crystal Transition (°C) | Liquid Crystal to Isotropic Liquid Transition (°C) |

| Cholesteryl Acetate | C2 | ~114 | ~116 |

| Cholesteryl Propionate (B1217596) | C3 | ~98 | ~114 |

| Cholesteryl Butyrate | C4 | ~101 | ~111 |

| This compound | C5 | ~93 | ~101.5 |

| Cholesteryl Caproate | C6 | ~99.5 | ~101.5 |

| Cholesteryl Heptanoate | C7 | ~114 | ~110 |

| Cholesteryl Octanoate | C8 | ~110 | ~111 |

| Cholesteryl Nonanoate (B1231133) | C9 | ~80 | ~92 |

| Cholesteryl Decanoate | C10 | ~83 | ~92 |

This table presents approximate values and illustrates the general trend in transition temperatures with varying chain lengths. Specific values can vary based on experimental conditions and purity. mriquestions.com

The research into this compound and its counterparts has laid the groundwork for a significant portion of modern materials science. From the initial curiosity surrounding their dual-state nature to their integration into cutting-edge technologies, these compounds continue to be of great scientific interest. The ongoing exploration of their unique properties promises further innovations in a multitude of fields.

Structure

3D Structure

属性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54O2/c1-7-8-12-30(33)34-25-17-19-31(5)24(21-25)13-14-26-28-16-15-27(23(4)11-9-10-22(2)3)32(28,6)20-18-29(26)31/h13,22-23,25-29H,7-12,14-21H2,1-6H3/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTQCZGAMKTBRV-PTHRTHQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90998503 | |

| Record name | Cholest-5-en-3-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | CE(5:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7726-03-6 | |

| Record name | Cholesteryl valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7726-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007726036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3β-yl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERYL VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ4NKG39ZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CE(5:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Derivatization Pathways for Cholesteryl Valerate

Academic Approaches to Esterification Reactions for Cholesteryl Valerate (B167501) Synthesis

Traditional academic approaches to synthesizing cholesteryl esters, including cholesteryl valerate, typically utilize carboxylic acids or their more reactive derivatives like acid anhydrides or acid chlorides.

Direct Esterification with Valeric Acid: While direct esterification of cholesterol with valeric acid is possible, it often requires strong acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) and elevated temperatures, which can sometimes lead to side reactions or degradation of the sensitive cholesterol structure.

Esterification with Valeric Anhydride: A common and effective method involves reacting cholesterol with valeric anhydride. This reaction is often facilitated by a catalyst, such as pyridine (B92270) or triethylamine, which acts as a base to neutralize the valeric acid byproduct. Temperatures typically range from moderate to elevated, with reaction times varying based on conditions. For instance, esterification of cholesterol with various anhydrides has been reported to occur at temperatures between 115°C and 155°C, with optimal yields often achieved between 135°C and 145°C google.com.

Esterification with Valeryl Chloride: Valeryl chloride, being more reactive than valeric anhydride, can also be used for esterification. This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to scavenge the hydrochloric acid produced.

Steglich Esterification: This method, employing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a mild and efficient way to form ester bonds, even with sterically hindered alcohols like cholesterol. It has been successfully applied to synthesize various cholesteryl esters researchgate.net.

Palladium-Catalyzed Cross-Coupling: A novel approach involves palladium-catalyzed cross-coupling reactions between cholesterol and aroyl chlorides, which can be extended to fatty acid chlorides. This method, often conducted under microwave irradiation, utilizes a palladium catalyst (e.g., PdCl₂(dᵗbpf) complex) and a base (e.g., sodium tert-butoxide) in a solvent like 1,4-dioxane, yielding cholesterol esters in good to high yields within a short reaction time (e.g., 2 hours at 100°C) nih.govscirp.org.

Table 1: Academic Esterification Approaches for this compound Synthesis

| Method | Reactants | Catalyst/Base | Conditions | Typical Yield | Notes |

| Valeric Anhydride | Cholesterol + Valeric Anhydride | Pyridine, Triethylamine | Moderate to elevated temp., hours | Good | Common, relatively mild. |

| Valeryl Chloride | Cholesterol + Valeryl Chloride | Pyridine, Triethylamine | Moderate temp., hours | Good | More reactive than anhydride. |

| Steglich Esterification | Cholesterol + Valeric Acid | DCC, DMAP | Room temperature, hours | High | Mild conditions, suitable for sensitive substrates. |

| Pd-Catalyzed Cross-Coupling | Cholesterol + Valeryl Chloride (or similar) | PdCl₂(dᵗbpf), NaOtBu | Microwave, 100°C, 2 hours, 1,4-dioxane | Good to High | Novel, efficient, uses microwave irradiation. |

| Enzymatic Esterification | Cholesterol + Valeric Acid (or derivative) | Lipases (e.g., Pseudomonas lipase) | 40°C, 24 hours | High (e.g., 89.5%) | Mimics biological pathways, environmentally friendly. |

Novel Synthetic Routes and Catalytic Systems in Cholesteryl Ester Preparation

Beyond conventional methods, research has focused on developing more efficient, selective, and environmentally friendly catalytic systems for cholesteryl ester synthesis.

Enzymatic Catalysis: Lipases, such as Pseudomonas lipase, have demonstrated high efficacy in catalyzing the esterification of cholesterol with fatty acids, including polyunsaturated fatty acids, under mild conditions (e.g., 40°C for 24 hours), achieving esterification extents as high as 89.5% researchgate.net. Similarly, 15-lipoxygenase (15-LO) can catalyze the stereospecific oxygenation of cholesteryl linoleate (B1235992), mimicking physiological oxidation pathways .

Microwave-Assisted Palladium Catalysis: As mentioned, palladium-catalyzed cross-coupling reactions, often combined with microwave irradiation, represent a novel and rapid route for synthesizing various cholesterol esters, including those with bulky aromatic acyl groups nih.govscirp.org. This approach offers advantages in terms of reaction speed and energy efficiency.

Phase Transfer Catalysis (PTC): PTC has been explored for the synthesis of methacrylate (B99206) and acrylate (B77674) monomers derived from cholesteric esters, facilitating reactions between reactants in different phases acs.org.

Functionalization and Derivatization Strategies for Advanced this compound Conjugates

The cholesterol moiety of this compound can be further modified or conjugated to other molecules to create advanced derivatives with tailored properties.

Modification of the Steroid Ring: The cholesterol backbone itself can undergo chemical transformations. For instance, epoxidation of the double bond in the B-ring of this compound, followed by ring-opening reactions (e.g., with methacrylate), can yield novel functionalized derivatives like 5-hydroxy-6-methacryloyloxy-cholesteryl valerate molaid.com.

Click Chemistry Conjugation: Copper(I)-catalyzed azide–alkyne cycloaddition ("click" chemistry) provides an efficient route to conjugate cholesteryl ester units with other molecules, such as aromatic mesogenic units, via flexible spacers, leading to complex liquid crystalline dimers and trimers psu.edu.

Synthesis of Cholesterol-Containing Monomers: Cholesterol can be derivatized with polymerizable groups, such as methacrylates or acrylates, to form monomers like cholesteryl methacrylate. These monomers are then used in polymerization reactions to create polymers with cholesterol side chains nih.govresearchgate.netnih.gov. This involves esterification of cholesterol with methacryloyl chloride or similar reagents.

Bioconjugation: Cholesterol derivatives can be conjugated to biomolecules like amino acids or peptides. For example, N-amidation of amino acid esters with cholesteryl chloroformate is a route to cholesterol-amino acid conjugates, which can be used in drug delivery systems mdpi.com.

Polymerization Techniques for Cholesterol-Containing Macromolecular Structures

Cholesterol-containing polymers are synthesized using a variety of polymerization techniques, allowing for the incorporation of the cholesterol moiety into polymer backbones or as pendant side chains. These polymers often exhibit unique properties such as liquid crystallinity, self-assembly, and enhanced biocompatibility.

Free-Radical Polymerization: This is a common method for polymerizing vinyl monomers, including those functionalized with cholesterol.

Controlled Radical Polymerization (CRP): Techniques such as Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are widely used to synthesize polymers with well-defined architectures, molecular weights, and low polydispersities. For example, poly(cholesteryl methacrylate) has been synthesized using RAFT polymerization nih.govmdpi.com.

Ring-Opening Metathesis Polymerization (ROMP): This technique is employed for polymerizing cyclic olefins, including norbornene derivatives functionalized with cholesteryl ester groups, often catalyzed by ruthenium complexes nih.govmdpi.com.

Step-Polymerization: Methods like polyesterification or polycondensation can be used to create main-chain polymers incorporating cholesterol units.

Table 2: Polymerization Techniques for Cholesterol-Containing Macromolecular Structures

| Polymerization Technique | Monomer Type | Catalyst/Initiator/Agent | Polymer Structure | Typical Application Areas |

| Free-Radical Polymerization | Acrylates, Methacrylates | Initiators (e.g., AIBN) | Side-chain | Liquid crystals, biomaterials |

| RAFT Polymerization | Cholesteryl methacrylate | RAFT agent (e.g., trithiocarbonate), AIBN | Side-chain | Controlled architectures, drug delivery |

| ATRP | Cholesterol-functionalized monomers | Metal catalyst (e.g., copper complex), initiator | Side-chain, Main-chain | Well-defined polymers, functional materials |

| ROMP | Norbornene-cholesteryl ester monomers | Ruthenium catalyst | Main-chain | Liquid crystalline polymers |

| Step-Polymerization | Cholesterol-containing diols/diacids/etc. | Various catalysts depending on reaction type | Main-chain | Polyesters, polyurethanes with cholesterol moieties |

| "Click" Chemistry | Azide- or alkyne-functionalized cholesterol units | Cu(I) catalyst | Conjugates, Dendrimers | Mesogenic compounds, advanced materials |

Table 3: Functionalization and Derivatization of Cholesteryl Esters and Cholesterol

| Strategy | Starting Material | Reagents/Conditions | Product Type | Example Reference |

| Esterification | Cholesterol | Valeric anhydride, DCC/DMAP, Valeryl chloride | This compound | researchgate.netbiosynth.com |

| Epoxidation & Ring-Opening | This compound | Epoxidizing agent, then methacrylate/catalyst | 5-hydroxy-6-methacryloyloxy-cholesteryl valerate | molaid.com |

| "Click" Chemistry | Cholesterol derivative with azide/alkyne | Cu(I) catalyst, complementary alkyne/azide | Cholesteryl-linked conjugates | psu.edu |

| Monomer Synthesis | Cholesterol | Methacryloyl chloride, Triethylamine | Cholesteryl methacrylate | nih.gov |

| N-Amidation Conjugation | Cholesterol chloroformate, Amino acid ester | Organic solvent, mild temperature | Cholesterol-amino acid conjugate | mdpi.com |

| Esterification Conjugation | Cholesterol derivative, Functionalized PEG | Esterification reagents (e.g., cholesteryl chloroformate, DMAP) | Cholesterol-PEG conjugate | mdpi.com |

Compound Name Table:

| Common Name | Synonyms | CAS Number |

| Cholesterol Valerate | Cholesteryl pentanoate | 7726-03-6 |

| Cholesterol | Cholest-5-en-3β-ol | 57-88-0 |

| Valeric Acid | Pentanoic Acid | 107-07-3 |

| Valeric Anhydride | Pentanoic Anhydride | 2078-74-4 |

| Valeryl Chloride | Pentanoyl Chloride | 626-77-7 |

| Cholesteryl Methacrylate | Cholest-5-en-3β-ol, 3-(methacryloyloxy)- | 7726-09-2 |

Cholesteric Liquid Crystalline Properties and Mesophase Dynamics

Cholesteric Mesophase Formation and Self-Organization Principles

The formation of the cholesteric mesophase in cholesterol valerate (B167501) is governed by the self-organization of its chiral molecules into a helical structure. This ordered arrangement, while fluid-like, possesses anisotropic physical properties due to the directional alignment of molecules frontiersin.org.

In cholesteric liquid crystals, molecules are arranged in layers, with the director in each successive layer rotated by a small angle relative to the previous one, creating a continuous helical twist wikipedia.org. This molecular ordering results in a one-dimensional periodic modulation of dielectric constants, which is fundamental to their optical properties mdpi.com. Cholesterol derivatives, including cholesterol valerate, are known to form these chiral nematic phases through molecular self-assembly wikipedia.orgresearchgate.netmdpi.com.

Cholesterol valerate is classified as a thermotropic liquid crystal, meaning its mesophases are formed and altered by changes in temperature wikipedia.orgcbpbu.ac.inub.edu. Unlike lyotropic liquid crystals, which require a solvent and form phases based on concentration, thermotropic liquid crystals exhibit phase transitions as temperature varies wikipedia.orgcbpbu.ac.inub.edu. Cholesterol valerate, as a cholesterol ester, is among the derivatives that form thermotropic liquid crystalline states, often exhibiting mesomorphic states at specific temperature ranges nih.govresearchgate.net. While specific transition temperatures for pure cholesterol valerate are not detailed in the provided literature, it is recognized as a compound utilized in the creation of thermotropic liquid crystals researchgate.net.

Rheological and Viscoelastic Characterization in Liquid Crystalline Phases

The rheological and viscoelastic properties of cholesterol valerate are crucial for understanding its flow behavior and response to mechanical stress within its liquid crystalline phases. Studies on related cholesteric esters, such as cholesteryl n-valerate, provide insights into these characteristics.

Research on cholesteric esters, including cholesteryl n-valerate, has investigated the dependence of rheological parameters such as the elastic modulus (G') and loss modulus (G'') on temperature, shear rate, and frequency researchgate.networldscientific.comresearchgate.networldscientific.comx-mol.com. In frequency sweep tests, cholesteryl n-valerate has demonstrated a frequency-independent plateau for both G' and G'' researchgate.networldscientific.comresearchgate.networldscientific.comx-mol.com. This behavior contrasts with other cholesteric esters like cholesteryl myristate, which exhibit a higher transition crossover region in similar tests researchgate.networldscientific.comresearchgate.networldscientific.comx-mol.com. Dynamic temperature sweeps reveal how these viscoelastic properties change with temperature, indicating distinct behaviors across different mesophases worldscientific.com.

Table 1: Rheological Behavior in Frequency Sweep Tests

| Compound | G' Behavior | G'' Behavior | Source(s) |

| Cholesteryl n-valerate | Frequency-independent plateau | Frequency-independent plateau | researchgate.networldscientific.comresearchgate.networldscientific.comx-mol.com |

| Cholesteryl myristate | Higher transition crossover region | Higher transition crossover region | researchgate.networldscientific.comresearchgate.networldscientific.comx-mol.com |

Cholesteric esters, including cholesterol valerate, exhibit non-Newtonian flow behavior within their cholesteric mesophases researchgate.networldscientific.comresearchgate.networldscientific.comx-mol.com. This means their viscosity is not constant but changes with the applied shear rate. The power-law model has been found to effectively describe the shear rate dependence of shear stress in these systems researchgate.networldscientific.comresearchgate.networldscientific.comx-mol.com. In the isotropic state, these materials typically display Newtonian behavior, but upon transitioning to the cholesteric mesophase, they exhibit prominently non-Newtonian characteristics, often involving shear thinning followed by Newtonian flow at higher shear rates researchgate.net.

Table 2: General Rheological Characteristics in Different Phases

| Phase | Flow Behavior | Model Description | Source(s) |

| Cholesteric | Non-Newtonian; exhibits shear thinning followed by Newtonian flow at higher rates | Power-law model explains shear rate dependence of shear stress. | researchgate.networldscientific.comresearchgate.networldscientific.comx-mol.com |

| Isotropic | Newtonian | Exhibits constant viscosity independent of shear rate. | researchgate.net |

Optical Phenomena and Selective Reflection in Cholesteric Systems

A hallmark characteristic of cholesteric liquid crystals is their ability to selectively reflect light, a phenomenon directly linked to their helical structure wikipedia.orgaps.orgnih.gov. The pitch of the helix dictates the wavelength of light that is reflected.

When light is incident parallel to the helical axis, a single band of selective reflection occurs aps.org. For obliquely incident light, a series of higher-order reflection bands can also be observed aps.org. This selective reflection creates a photonic bandgap, inhibiting the propagation of light within a specific wavelength range along the helical axis mdpi.com. The wavelength of reflected light is sensitive to the helical pitch, which can be influenced by factors such as temperature, allowing for potential applications in temperature sensing or tunable optical filters aps.orgnih.gov. The presence of defects within the cholesteric structure can further influence and tune the shape and bandwidth of these reflection spectra mdpi.com.

Compound Names:

Cholesterol Valerate (Cholesteryl Valerate)

Chiral Nematic Reflection and Photonic Bandgap Properties

The cholesteric liquid crystalline phase, also known as the chiral nematic phase, arises from molecules possessing inherent chirality. In this state, the molecules arrange themselves in layers, with the director (the average orientation of the molecules) exhibiting a continuous twist from one layer to the next, forming a helical structure google.comgreyhoundchrom.com. This helical superstructure is the fundamental basis for the characteristic optical phenomena observed in cholesteric liquid crystals.

A key property stemming from this helical arrangement is selective reflection. The periodic nature of the molecular helix acts as a one-dimensional photonic crystal, reflecting light within a specific wavelength range, known as the photonic bandgap google.com. The wavelength of this reflected light, often referred to as the selective reflection or Bragg reflection wavelength, is directly proportional to the pitch of the helix – the distance required for the molecular director to complete a full 360-degree rotation google.comgreyhoundchrom.com. This phenomenon results in the vibrant colors often associated with cholesteric liquid crystals.

Cholesterol valerate is recognized as a suitable cholesteryl derivative that can form such mesophases google.com. Research has explored its behavior in liquid crystal systems, including studies on the rotation of cholesterol valerate crystals within nematic droplets, which highlights its interaction with liquid crystalline environments and its chiral influence functmaterials.org.uatandfonline.comiop.kiev.ua. While specific quantitative data on the photonic bandgap of pure cholesterol valerate is not extensively detailed in the available literature, its classification as a cholesteryl derivative implies its potential to exhibit these photonic properties, dependent on its helical pitch and structural organization google.comgreyhoundchrom.com.

Environmental Sensitivity of Optical Response

The optical properties of cholesteric liquid crystals, including cholesterol valerate, are highly responsive to changes in their environment, with temperature being a primary influencing factor.

Temperature Dependence: The helical pitch of a cholesteric liquid crystal is intrinsically linked to temperature. As the temperature of the material changes, the degree of molecular twist within the helix is altered. This alteration in pitch directly affects the wavelength of light that is selectively reflected. Consequently, a change in temperature leads to a shift in the observed color, a phenomenon exploited in applications such as liquid crystal thermometers greyhoundchrom.com.

While specific mesophase transition temperatures for pure cholesterol valerate are not exhaustively detailed, general transition temperature ranges for cholesteryl materials, which include cholesterol valerate, have been reported. These ranges provide an indication of the temperatures at which different phases, including mesophases, can exist and transition.

Table 1: Transition Temperatures of Cholesteryl Materials (Illustrative for Cholesterol Valerate)

| Property | Temperature Range (°C) |

| Anisotropic Phase to Mesophase Threshold (TLC1) | -20 to 100 |

| Mesophase to Isotropic Phase Threshold (TLC2) | -19 to 125 |

| Bandwidth for Color Change (WLC = TLC2 - TLC1) | 1 to 25 |

Note: These ranges are characteristic of cholesteryl materials and mixtures, of which cholesterol valerate is a component.

Other Environmental Factors: Beyond temperature, other environmental factors can influence liquid crystal behavior. For cholesterol valerate, its chemical stability is noted; the hydroxyl groups at its termini are susceptible to oxidation, making the compound potentially unstable when exposed to air or sunlight biosynth.com. While not directly detailing optical response changes due to factors like humidity or pressure for cholesterol valerate, it is a general characteristic of liquid crystals that their mesophase behavior and optical properties can be modulated by such external influences.

Table 2: Selected Properties of Cholesterol Valerate

| Property | Value/Description | Context/Source |

| CAS Number | 7726-03-6 | biosynth.com |

| Synonym | Valeric Acid Cholesterol Ester | biosynth.com |

| Synthesis | Synthesized from cholesterol and valeric anhydride. | biosynth.com |

| General Phase Transition Temperature | Approximately -5 °C (liquid at room temperature). | biosynth.com |

| Stability | Termini susceptible to oxidation, unstable when exposed to air or sunlight. | biosynth.com |

| Cholesteric Phase Relevance | Listed as a suitable cholesteryl derivative for mesophase formation. | google.com |

| Crystal Behavior in Nematic Droplets | Studied as prismoidal crystals exhibiting rotation, indicating chiral influence and interaction with LC phases. | functmaterials.org.uatandfonline.comiop.kiev.ua |

Compound List:

Cholesterol Valerate

Cholesterol

Valeric Anhydride

Cholesteryl Derivatives

Cholesterol Acetate

Cholesterol Propionate (B1217596)

Cholesterol Butyrate

Cholesterol Hexanoate

Cholesterol Heptanoate

Cholesterol n-Octanoate

Cholesterol Pelargonate (Cholesteryl Nonaoate)

Cholesterol Decanoate

Cholesterol Laurate

Cholesterol Myristate

Cholesterol Palmitate

Cholesterol Stearate

Cholesterol Formate

Cholesterol Chloroformate

Cholesterol Hydrogen Succinate

Cholesterol Oleate (B1233923)

Cholesterol Linoleate (B1235992)

Cholesterol Benzoate

Cholesterol 2,4-Dichlorobenzoate

Cholesterol Hydrogen Phthalate

Cholesterol Phenylacetate

Cholesterol Hydrocinnamate

4-methoxybenzylidene-4'-butylaniline (MBBA)

4-n-pentyl-4'-cyanobiphenyl (5CB)

Advanced Analytical and Spectroscopic Characterization Techniques

Mass Spectrometry (MS) for Cholesteryl Ester Profiling and Quantification

Mass spectrometry is an indispensable tool for the profiling and quantification of cholesteryl esters (CEs), including cholesterol valerate (B167501). Due to their hydrophobic nature and relatively weak ionization efficiency, specialized MS techniques are employed to enhance sensitivity and selectivity. The analysis typically involves ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often forming adducts such as [M+NH₄]⁺ or [M+Na]⁺ to facilitate detection nih.govresearchgate.netresearchgate.net. A key characteristic fragmentation pathway for most cholesteryl esters under collision-induced dissociation (CID) is the formation of the cholesteryl cation at m/z 369, irrespective of the fatty acyl chain nih.govnih.govacs.orgnih.gov. This common fragment serves as a basis for various targeted MS strategies.

Table 1: Key Mass Spectrometry Fragmentation Ions for Cholesteryl Esters

| Ion Type | m/z Value | Description | Reference(s) |

| Cholesteryl Cation | 369 | Fragment ion formed by loss of the fatty acyl chain from the CE molecule. | nih.govnih.govacs.orgnih.gov |

| Oxidized CE Ring | 367 | Indicates oxidation on the cholesterol ring. | acs.orgnih.gov |

| Oxidized CE Ring | 385 | Indicates oxidation on the cholesterol ring (369 + 16 Da). | acs.orgnih.gov |

| Cholestane (B1235564) Loss | 368.5 | Neutral loss characteristic of cholesteryl esters, used in NL scanning. | nih.govscilit.comnih.gov |

ESI-MS/MS is widely utilized for the comprehensive analysis of cholesteryl esters, enabling the profiling and quantification of individual CE species based on their esterified fatty acids creative-proteomics.combiorxiv.orgbiorxiv.orgnih.gov. This technique allows for the separation and identification of a complex mixture of CEs within biological samples. By analyzing the fragmentation patterns, researchers can determine the fatty acid composition of each CE. For instance, studies have employed ESI-MS/MS to identify and quantify various CEs, including those with saturated, monounsaturated, and polyunsaturated fatty acids, in cell lines and tissues biorxiv.orgbiorxiv.org. The sensitivity and specificity of ESI-MS/MS make it suitable for detecting even low-abundance CE species and their modified forms, such as oxidized cholesteryl esters (oxCEs) nih.govacs.orgnih.gov.

Neutral Loss (NL) scanning and precursor ion scanning are powerful targeted MS/MS strategies for the detection and quantification of cholesteryl esters in complex lipid mixtures. NL scanning, particularly for the loss of cholestane (NL 368.5), effectively detects all CE molecular species by monitoring the loss of this specific mass fragment nih.govscilit.comnih.gov. Similarly, precursor ion scanning for the cholesteryl cation (m/z 369) provides a quasi-selective method for identifying CEs, as this ion is a common product from the fragmentation of various CE species nih.govnih.govresearchgate.net. These techniques are crucial for analyzing CEs in challenging biological samples like human atheromata or plasma, where they exist alongside numerous other lipid classes nih.govlipidmaps.org.

Mass spectrometry, particularly MS/MS, is instrumental in characterizing oxidized cholesteryl esters (oxCEs), which are implicated in various pathological conditions, including atherosclerosis nih.govacs.orgnih.gov. Oxidation can occur on either the fatty acyl chain or the cholesterol ring. MS/MS fragmentation patterns can distinguish between these modifications: oxidation on the fatty acyl chain typically retains the m/z 369 cholesteryl cation, while oxidation on the cholesterol ring results in fragment ions at m/z 367 or m/z 385 (corresponding to 369 + 16 Da) acs.orgnih.gov. Furthermore, specific fragmentation fingerprints have been developed to differentiate between various oxidized forms, such as aldehydic and carboxylic short-chain products, aiding in the detailed structural elucidation of oxCEs acs.orgnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information regarding the structure, conformation, and dynamics of cholesterol valerate. Both solution-state and solid-state NMR techniques can be applied. 1H and 13C NMR are fundamental for identifying the characteristic signals of the cholesterol backbone and the valerate fatty acid chain.

Table 2: Characteristic NMR Chemical Shifts for Cholesterol and Related Esters

| Nucleus | Chemical Shift (ppm) | Assignment | Reference(s) |

| ¹H | ~0.66 | Methyl group at C18 of cholesterol moiety. | nih.govmagritek.com |

| ¹H | ~0.84 - 1.01 | Methyl groups at C26/C27 of cholesterol side chain, and other aliphatic protons. Valerate chain protons appear in the ~0.9-2.3 ppm range. | nih.govmagritek.comrsc.org |

| ¹H | ~4.6 | Proton at C3 of the cholesterol moiety, attached to the ester oxygen. | nih.govmagritek.com |

| ¹³C | ~11.8 | C27 methyl group of cholesterol. | magritek.com |

| ¹³C | ~21.0 - 72.0 | Various carbons of the cholesterol ring system and aliphatic side chain. | magritek.com |

| ¹³C | ~170.1 | Carbonyl carbon of the valerate ester group. | rsc.org |

| ¹³C | ~11.8 - 39.6 | Carbons of the valerate chain (methyl, methylene, and carbonyl carbons). | rsc.org |

Note: Specific NMR data for cholesterol valerate may vary based on solvent and experimental conditions. The values provided are representative for cholesterol and its ester linkage.

Solid-state NMR techniques, particularly ¹³C MAS NMR (Magic Angle Spinning), are valuable for characterizing the structural and dynamic properties of cholesterol derivatives, including those incorporated into polymers or lipid bilayers nih.govresearchgate.netcaister.com. These methods can elucidate the polymorphic and mesomorphic features of cholesteryl esters, providing insights into their crystalline structures and phase transitions nih.gov. While direct applications to cholesterol valerate as a polymer derivative are less commonly reported, solid-state NMR is a powerful tool for understanding the molecular organization and interactions of cholesterol-based compounds in solid or semi-solid states.

Solution-state NMR spectroscopy offers detailed insights into the molecular conformation and dynamics of cholesterol valerate. ¹H NMR can resolve signals from the protons of both the cholesterol moiety and the valerate chain, allowing for the study of their spatial arrangement and mobility nih.govmagritek.com. For instance, studies on cholesteryl esters have investigated the conformation of the aliphatic side chain of cholesterol and how it interacts with the membrane environment rsc.orgrsc.orgsfu.ca. The ester linkage and the valerate chain's flexibility can be probed through various NMR experiments, contributing to a comprehensive understanding of the molecule's behavior in solution.

Compound List:

Cholesterol Valerate

Cholesterol

Valeric Acid

Cholesteryl Esters (CEs)

Oxidized Cholesteryl Esters (oxCEs)

Advanced Spectrophotometric and Enzymatic Assays in Research

The quantification and analysis of cholesterol valerate, particularly in complex biological or synthetic mixtures, often employ sophisticated spectrophotometric and enzymatic methodologies. These techniques leverage specific chemical or biological reactions to yield measurable signals that correlate with the compound's concentration.

Derivative Spectrophotometry for Complex Mixture Analysis

Derivative spectrophotometry is a powerful spectral manipulation technique that enhances the resolution of overlapping absorption bands in a spectrum, thereby improving selectivity and reducing the impact of background noise or interfering substances scholarsresearchlibrary.cominnovareacademics.ininnovareacademics.inmdpi.com. By transforming a standard absorption spectrum into its first, second, or higher-order derivatives with respect to wavelength, analysts can effectively resolve signals from components that would otherwise be indistinguishable in a conventional spectrum scholarsresearchlibrary.cominnovareacademics.ininnovareacademics.in.

This method is particularly valuable in analytical chemistry for the quantitative determination of compounds within complex matrices, such as pharmaceutical formulations or biological samples, where spectral interferences are common scholarsresearchlibrary.cominnovareacademics.inmdpi.com. While direct applications of derivative spectrophotometry specifically for cholesterol valerate are not extensively detailed in the provided literature, the technique is widely applied to analyze ester compounds and mixtures containing them, such as estradiol (B170435) valerate researchgate.net. Its principles suggest that derivative spectrophotometry could be employed to quantify cholesterol valerate if it were present in a mixture with other spectrally active compounds, offering a simpler and potentially less costly alternative to chromatographic methods for certain analytical challenges innovareacademics.inmdpi.com.

Enzymatic Hydrolysis Assays for Quantification in Model Systems

Enzymatic hydrolysis assays are critical for the accurate quantification of cholesterol valerate, especially in research settings and model systems, by exploiting the specificity of enzymes involved in lipid metabolism ontosight.aimdpi.comcaymanchem.comnih.gov. Cholesterol valerate, like other cholesteryl esters, can be hydrolyzed by the enzyme cholesterol esterase (also known as sterol esterase) to yield free cholesterol and valeric acid ontosight.aimdpi.comcaymanchem.comnih.gov.

The liberated free cholesterol is then typically quantified using cholesterol oxidase, which catalyzes the oxidation of cholesterol to cholest-4-en-3-one and hydrogen peroxide mdpi.comcaymanchem.com. The generated hydrogen peroxide can be subsequently detected through a coupled enzymatic reaction, often involving peroxidase, to produce a measurable colorimetric or fluorometric signal mdpi.comcaymanchem.comsignosisinc.com. This multi-step enzymatic cascade allows for the determination of total cholesterol (free cholesterol plus cholesterol derived from ester hydrolysis) caymanchem.com. By omitting the cholesterol esterase step, assays can be designed to measure only free cholesterol, thereby enabling the distinction between free and esterified forms caymanchem.com.

These assays are employed in various model systems for lipid analysis and have been implemented in automated platforms for high-throughput screening mdpi.comsignosisinc.com. For instance, a common assay format quantifies cholesterol in the range of 0-100 μM colorimetrically or 0-20 μM fluorometrically, with a limit of detection around 1 μM caymanchem.com. Such methods are instrumental in understanding lipid metabolism and the behavior of cholesterol esters in research contexts.

Table 1: Representative Assay Ranges for Cholesteryl Ester Quantification

| Assay Type | Analyte | Range (Fluorometric) | Range (Colorimetric) | Notes |

| Cholesterol Assay Kit | Cholesterol | 0-20 μM | 0-100 μM | Detects both free cholesterol and cholesteryl esters via enzymatic hydrolysis and oxidation. caymanchem.com |

| Multi-Lipid Detection Kit | Total Cholesterol | N/A | N/A | Measures triglycerides, cholesterol, and free fatty acids. Cholesterol quantification involves cholesterol esterase and oxidase. signosisinc.com |

X-ray Diffraction (XRD) and Polarized Optical Microscopy (POM) for Mesophase Characterization

Cholesterol valerate, as a cholesteryl ester, exhibits thermotropic liquid crystalline behavior, transitioning through various mesophases as a function of temperature. X-ray Diffraction (XRD) and Polarized Optical Microscopy (POM) are indispensable tools for characterizing these mesophases and their associated structures.

Determination of Mesophase Structures (e.g., Smectic A)

X-ray Diffraction (XRD) is a fundamental technique for elucidating the molecular order and structural arrangement within liquid crystalline phases mriquestions.comresearchgate.netnih.govnih.gov. By analyzing the diffraction patterns produced when X-rays interact with the material, researchers can determine parameters such as interlayer spacing, molecular packing, and the symmetry of the mesophases mriquestions.comnih.gov.

Cholesteryl esters, including cholesterol valerate, are known to form various mesophases, such as cholesteric (N*) and smectic phases (e.g., Smectic A, Smectic C) mriquestions.comresearchgate.net. Studies on related cholesteryl esters have utilized XRD to identify crystalline structures and to characterize the layered arrangements characteristic of smectic phases, as well as the helical structures of cholesteric phases mriquestions.comresearchgate.netnih.govnih.gov. For instance, XRD analysis can reveal details about monolayer or bilayer packing and the distribution of acyl chains within these structures mriquestions.comnih.gov. While specific detailed XRD structural determinations for cholesterol valerate are not prominent in the reviewed literature, the technique is standard for characterizing the mesomorphic behavior of such compounds and determining their phase structures mriquestions.comnih.gov.

Visualization of Liquid Crystalline Textures

Polarized Optical Microscopy (POM) is a cornerstone technique for the initial characterization and visualization of liquid crystalline materials alternator.sciencelibretexts.org. Liquid crystals are optically anisotropic, meaning their optical properties depend on the orientation of their molecules relative to the polarization of light libretexts.orgmdpi.com. When viewed between crossed polarizers in a microscope, different liquid crystal phases and their defects exhibit unique visual patterns known as textures alternator.sciencelibretexts.org.

These textures serve as characteristic fingerprints, allowing for the identification of specific mesophases (e.g., nematic, smectic, cholesteric) and the observation of phase transitions alternator.sciencelibretexts.orgworldscientific.com. For cholesteryl esters, including cholesterol valerate, POM is routinely employed, often in conjunction with differential scanning calorimetry (DSC) and XRD, to map out their phase behavior mriquestions.comresearchgate.networldscientific.com. The visual cues provided by POM are crucial for understanding the degree of molecular order and the dynamic processes occurring within the liquid crystalline state alternator.sciencelibretexts.org.

Table 2: Phase Transition Temperature for Cholesterol Valerate

| Property | Value | Notes |

| Phase Transition Temp | ~ -5 °C | Indicates it is liquid at room temperature. biosynth.com |

Compound List:

Cholesterol Valerate

Cholesterol

Valeric Acid

Cholesteryl Esters

Estradiol Valerate

Cholesterol Benzoate

Cholesteryl Decanoate

Cholesteryl Myristate

Cholesteryl Linoleate (B1235992)

Cholesteryl Linolenate

Cholesteryl Oleate (B1233923)

Cholesteryl Palmitate

Cholesteryl Undecanoate

Cholesteryl Pelargonate

Cholesteryl Butyrate

Cholesteryl Propionate (B1217596)

Cholesteryl Adipinate

Supramolecular Self Assembly and Nanostructure Engineering

Mechanisms of Cholesteryl Valerate (B167501) Self-Assembly at Interfaces

The self-assembly of cholesteryl esters at interfaces, such as the air-water or liquid-solid interface, is a foundational aspect of their nanostructure engineering. The process is primarily governed by the amphiphilic nature of the molecules, where the cholesterol moiety interacts favorably with other non-polar sterol groups, while the ester linkage provides a slight polar character.

Research on various cholesteryl esters at air-water and air-solid interfaces reveals that their molecular packing can be understood in the context of Craven's model, which was initially developed for bulk phases. nih.govnih.gov This model predicts different packing arrangements based on the length of the fatty acid chain. At an interface, cholesteryl esters with shorter chains tend to form a fluidic bilayer phase. nih.govnih.gov For instance, cholesteryl nonanoate (B1231133) exhibits this behavior. nih.govnih.gov As the chain length increases, a transition to a more ordered, crystalline bilayer phase can occur. nih.govnih.gov This transition highlights the critical role of van der Waals interactions between the alkyl chains in stabilizing the assembly.

The primary mechanisms driving this assembly include:

Hydrophobic Effect: At an air-water interface, the non-polar cholesterol core and valerate tail are expelled from the water, leading to aggregation.

Steric Interactions: The bulky, rigid nature of the cholesterol ring system dictates the possible packing geometries, preventing overly dense arrangements and favoring layered structures.

Van der Waals Forces: These interactions are significant between both the sterol rings and, crucially, the alkyl chains. The collective strength of these forces, particularly in longer-chain esters, contributes to the formation of ordered, crystalline phases. nih.govresearchgate.net

The self-assembly process is therefore a complex interplay where molecules arrange to minimize unfavorable interactions with the surrounding medium while maximizing favorable intermolecular forces, leading to ordered supramolecular structures.

Formation and Characterization of Self-Assembled Monolayers (SAMs) and Multilayers

Controlled environments allow for the formation of highly ordered single-molecule-thick films (monolayers) and stacked structures (multilayers) of cholesteryl esters.

Formation: The Langmuir-Blodgett (LB) technique is a powerful method for creating these structures. nih.govnih.gov It involves spreading the compound onto a liquid subphase (typically water) and compressing the resulting film with barriers. This process allows for precise control over the surface pressure and molecular packing density. Once a stable monolayer is formed at the air-water interface, it can be transferred onto a solid substrate to create a self-assembled monolayer (SAM). nih.govnih.gov By repeating the dipping process, well-defined multilayers can be constructed. nih.gov

Characterization: A suite of high-resolution microscopy and spectroscopy techniques is used to characterize these films:

Scanning Tunneling Microscopy (STM): At a liquid-solid interface, STM can visualize the molecular arrangement within a SAM. Studies on cholesteryl esters on graphite (B72142) have shown that molecules often form pairs oriented in an antiparallel manner. nih.govresearchgate.net This arrangement allows for efficient packing of the sterol rings and interdigitation of the alkyl chains. The orientation of the alkyl chains can be influenced by the underlying substrate lattice. nih.govresearchgate.net

Atomic Force Microscopy (AFM): AFM is used to study the topography and thickness of the films transferred onto solid substrates. nih.govnih.gov It can confirm the homogeneity of the film and identify the presence of different phases, such as fluidic versus crystalline domains. nih.govnih.gov

Imaging Ellipsometry (IE): This technique provides information about the thickness and optical properties of the films at the air-water interface, allowing for the in-situ study of phase transitions. nih.gov

The table below summarizes findings for various cholesteryl esters, which provide a model for the expected behavior of cholesteryl valerate.

| Cholesteryl Ester | Interface | Observed Phase/Structure | Characterization Technique |

| Cholesteryl Nonanoate | Air-Water | Fluidic Bilayer | Imaging Ellipsometry |

| Cholesteryl Laurate | Air-Water | Unstable Fluidic Bilayer, transitioning to Crystalline Bilayer | Imaging Ellipsometry, AFM |

| Cholesteryl Stearate | Graphite | Antiparallel molecular pairs, chains in zigzag orientation | STM |

| Cholesteryl Myristate | Air-Solid | Homogeneous films with large domains | AFM |

| Cholesteryl Palmitate | Air-Solid | Less homogeneous films with smaller domains | AFM |

This table is generated based on data from multiple sources. nih.govnih.govnih.govresearchgate.net

Directed Self-Assembly into Microrods, Nanoribbons, and Polymeric Aggregates

Beyond simple layered films, cholesterol and its derivatives can be directed to form more complex, discrete nanostructures. This is often achieved by conjugating the cholesterol moiety to another functional group or polymer, creating an amphiphilic block copolymer. nih.gov

A notable example is the self-assembly of cholesterol-conjugated DNA strands (Cholesterol-DNA). nih.gov Under specific acidic conditions, these amphiphiles first form spherical micelles due to the hydrophobic interactions between the cholesterol units. nih.gov These micelles then act as building blocks in a hierarchical assembly process to form one-dimensional nanorods. nih.gov The driving forces for this hierarchical assembly are a combination of the hydrophobic interactions of the cholesterol cores and the intermolecular interactions between the DNA strands. nih.gov

Similarly, when cholesterol is incorporated as a pendant group in block copolymers, a variety of morphologies can be achieved. mdpi.com Depending on the weight ratio of the cholesterol-containing block to the hydrophilic block, these polymers can self-assemble into diverse aggregates, including: mdpi.com

Spherical Nanoparticles

Nanofibers

Vesicles

Bowl-shaped aggregates

The specific morphology is a result of the balance between the stretching energy of the polymer chains and the interfacial tension between the aggregate core and the solvent.

Thermodynamic and Kinetic Control of Supramolecular Architecture

The final structure of a self-assembled system is not always the most stable one possible. The outcome can be governed by either thermodynamics or kinetics, and manipulating the assembly conditions allows for control over the resulting architecture. nih.gov

Thermodynamic Control: Under thermodynamic control, the system has enough time and energy to explore all possible configurations and settle into the one with the lowest global free energy. This typically results in the most stable and ordered structure. For cholesteryl esters, this might be a well-ordered crystalline bilayer. Achieving this state often requires slow cooling, annealing, or long equilibration times.

Kinetic Control: Under kinetic control, the final structure is the one that forms the fastest under a given set of conditions, but it may not be the most stable. nih.gov This "kinetically trapped" state is common in rapid processes like fast solvent evaporation or quenching from a high temperature. The rate-limiting step in the transfer or rearrangement of molecules, such as the dissociation of a cholesterol molecule from a bilayer into the aqueous phase, is a key kinetic parameter. nih.gov Studies have shown that the energy barrier for this dissociation depends on the packing and fluidity of the surrounding molecules. nih.gov

By carefully choosing the solvent, temperature profile, and concentration, it is possible to favor one pathway over the other. For instance, a "living self-assembly" approach, where monomers are added sequentially, can be used to create block co-assemblies under kinetic control, while allowing the system to equilibrate for a long time can produce a random, thermodynamically stable co-assembly. nih.gov

Inter- and Intrapolymer Association in Cholesterol-Containing Amphiphilic Polymers

When cholesterol moieties are incorporated into water-soluble polymers, they create amphiphilic macromolecules with a strong tendency to self-associate in aqueous media. researchgate.netmdpi.com The hydrophobic cholesterol groups act as "stickers," driving the association to minimize their contact with water. This association can occur within a single polymer chain (intrapolymer) or between different chains (interpolymer).

Intrapolymer Association: At very low concentrations, a single polymer chain can fold upon itself, allowing the cholesterol side-groups to form a hydrophobic core. This results in the formation of unimolecular or monomolecular micelles. lpnu.uaornl.govlp.edu.ua The hydrophilic polymer backbone forms a soluble corona around this cholesterol-rich core.

Interpolymer Association: As the polymer concentration increases, intermolecular interactions become more favorable. lpnu.uaornl.govlp.edu.ua The cholesterol "stickers" from different polymer chains begin to associate, leading to the formation of larger, multi-chain micellar aggregates. lpnu.uaornl.govlp.edu.ua This process is a key mechanism for the formation of physical hydrogels, where the aggregates act as cross-linking points to form a three-dimensional network. The transition from intramolecular to intermolecular association is a critical concentration-dependent phenomenon.

The following table summarizes the concentration-dependent association behavior of these polymers.

| Polymer Concentration | Dominant Association Type | Resulting Structure |

| Very Dilute | Intrapolymer | Unimolecular Micelles |

| Semi-Dilute (above CMC*) | Interpolymer | Micellar Aggregates, Nanoparticles |

| Concentrated | Interpolymer | Physically Cross-linked Hydrogel Network |

*CMC: Critical Micelle Concentration. This table is a generalized representation based on findings from multiple sources. mdpi.comlpnu.uaornl.govlp.edu.ua

This ability of cholesterol-containing polymers to switch between intra- and interpolymer association based on concentration is fundamental to their application in creating responsive and structured biomaterials. nih.gov

Applications in Advanced Materials Science Research and Engineering

Bio-Inspired Material Systems and Architectures

Integration in Model Membrane and Bilayer Systems

Cholesterol valerate (B167501) serves as a valuable tool in materials science research for investigating the fundamental properties of lipid bilayers and membranes. It is employed as a model compound to study lipid bilayer characteristics, phase transitions, and the general behavior of cholesterol within these complex structures ontosight.ai. The esterification of cholesterol with valeric acid alters its amphipathic balance, leading to increased hydrophobicity and influencing its integration and behavior within lipid bilayers.

Furthermore, cholesterol valerate finds application in the development of advanced lipid-based systems, such as liposomes and other lipid-based vehicles, which are integral to drug delivery systems ontosight.ai. The controlled incorporation of cholesterol derivatives like cholesterol valerate into these model systems allows for the fine-tuning of their physical properties, such as stability, encapsulation efficiency, and release kinetics, which are critical parameters in materials engineering for biomedical applications.

| Property | Value / Description | Significance in Model Systems |

| Chemical Name | Cholesterol Valerate | A synthetic ester of cholesterol and valeric acid. |

| Molecular Formula | C₃₁H₅₂O₂ | Defines the atomic composition of the molecule. |

| Molecular Weight | 460.77 g/mol | Influences diffusion and interaction dynamics within lipid bilayers. |

| Hydrophobicity | Increased compared to cholesterol | Affects partitioning and integration within the hydrophobic core of lipid bilayers. |

| Primary Research Focus | Lipid bilayer properties, phase transitions, membrane behavior | Used to study how cholesterol derivatives influence membrane structure and dynamics. |

| Potential Application | Drug delivery systems, lipid-based vehicles | Formulation of advanced biomaterials with tailored release characteristics. |

Use in Scaffold and Substrate Development for Research

While direct applications of cholesterol valerate in scaffold and substrate development are not extensively documented in the provided literature, the principles of materials science and engineering suggest potential roles for such cholesterol derivatives. The broader field of scaffold development in tissue engineering aims to create biomimetic environments that support cell adhesion, proliferation, and differentiation rsc.orgnih.gov. This often involves functionalizing scaffolds or substrates with specific molecules to tailor their surface properties and bioactivity.

Research has shown that supporting substrates can significantly influence the composition and properties of lipid membranes. For instance, certain polymer substrates, like polydimethylsiloxane (B3030410) (PDMS), can interact with supported lipid membranes and selectively extract cholesterol, thereby altering membrane morphology and biophysical characteristics researchgate.net. This highlights the critical role of substrate-membrane interactions in controlling lipid organization, a principle that could be leveraged in designing functionalized surfaces.

Cholesterol valerate, with its modified hydrophobic profile and its known interactions with lipid bilayers, could potentially be explored as a component in the design of novel scaffolds or substrates. Its incorporation into biomaterials could modulate surface energy, alter interactions with cellular membranes, or influence the mechanical properties of the scaffold. For example, in bone tissue engineering, scaffolds are often designed to promote osteogenesis and angiogenesis, and the inclusion of specific lipid components or cholesterol derivatives might offer new avenues for controlling cell-material interactions and tissue regeneration rsc.orgnih.gov. The unique properties of cholesterol valerate could make it a candidate for creating tailored interfaces or as an additive to composite biomaterials, influencing their performance in regenerative medicine and other advanced material applications.

Computational and Theoretical Modeling of Cholesteryl Valerate Systems

Molecular Dynamics Simulations of Cholesteryl Esters in Lipid Bilayers

Molecular dynamics (MD) simulations have become a powerful tool for exploring the physical properties of lipid bilayers with varying compositions. nih.gov These simulations allow for the detailed, atomic-level examination of interactions between lipids, cholesterol, cholesteryl esters, and surrounding water molecules. nih.govnih.gov By applying the principles of classical mechanics, MD simulations can track the trajectories of individual atoms over time, providing a dynamic view of membrane structure and function. nih.govresearchgate.net While direct simulations of cholesteryl valerate (B167501) are not extensively documented in the reviewed literature, studies on other cholesteryl esters, such as cholesteryl oleate (B1233923) (CO), and cholesterol itself provide a strong basis for understanding its likely behavior. nih.govnih.gov These simulations are crucial for defining the structure, dynamics, and function of complex bilayer systems. nih.gov

Computational simulations are instrumental in understanding how cholesteryl esters influence the lateral organization of membranes, leading to domain formation and phase segregation. The presence of cholesterol and its esters can induce the formation of distinct lipid domains, often referred to as "lipid rafts," which are typically enriched in saturated lipids and sterols. nih.govyoutube.com Atomistic simulations of binary mixtures, such as dipalmitoylphosphatidylcholine (DPPC) and cholesterol, have shown that cholesterol can drive the formation of fluid, cholesterol-rich nanodomains. scispace.com

The aversion between polyunsaturated fatty acids (PUFAs) and cholesterol can also lead to lateral segregation, creating highly disordered domains rich in PUFA-containing phospholipids (B1166683), which are compositionally distinct from cholesterol-rich ordered domains. nih.gov While specific parameters for cholesteryl valerate are needed for precise modeling, the general principles derived from other sterols suggest it would participate in the complex interplay of lipid sorting. The formation of cholesterol bilayer domains (CBDs) has been shown to precede the formation of cholesterol crystals, a process dependent on the phospholipid composition of the bilayer. nih.gov This hierarchical process of domain formation is a key area of investigation where MD simulations can provide detailed mechanistic insights. scispace.comnih.gov

Cholesteryl esters, like cholesterol, play a significant role in modulating the fluidity of lipid membranes. Cholesterol acts as a bidirectional regulator: at high temperatures, it stabilizes the membrane by increasing its order, while at low temperatures, it prevents the tight packing of phospholipid tails, thereby increasing fluidity. labxchange.orgwikipedia.orgquora.com MD simulations allow for the detailed analysis of the intermolecular forces driving these effects, including van der Waals interactions and hydrogen bonding between the sterol molecule and adjacent phospholipids. core.ac.uk

Computational Approaches to Phase Behavior Prediction and Mesophase Transitions

Computational methods are essential for predicting the complex phase behavior of cholesteryl esters, which can form various liquid-crystalline phases (mesophases), such as smectic and cholesteric phases, in addition to isotropic liquid and solid crystal states. nih.govnih.gov Techniques like differential scanning calorimetry (DSC) can experimentally characterize these transitions, and the data can be used to validate computational models. nih.govnih.gov

Simulations of cholesteryl oleate, for instance, have been used to study its properties in an isotropic environment, mimicking the core of lipoprotein particles. nih.govnih.gov Such models can predict key properties like density and diffusion coefficients. nih.gov Microscopic off-lattice models have been developed to explain the phase behavior of lipid-cholesterol bilayers. aps.org These models, often employing Monte Carlo simulation techniques, can reproduce phase diagrams consistent with experimental observations and explain phenomena like the formation of the "liquid-ordered" phase, where lipid chains are conformationally ordered but translationally disordered. aps.org The application of such models to systems containing this compound could predict its unique phase diagram and the temperatures at which transitions between different mesophases occur.

| Simulation Parameter | Value | Source |

| System Simulated | 128 Cholesteryl Oleate (CO) molecules | nih.gov |

| Temperature | 60°C (Fluid Phase) | nih.gov |

| Average Density | 989.8 ± 0.6 kg/m ³ | nih.gov |

| Diffusion Coefficient | ~2 x 10⁻⁹ cm²/s | nih.govnih.gov |

| Simulation Method | Molecular Dynamics (MD) | nih.gov |

Theoretical Frameworks for Understanding Self-Assembly and Complex Fluid Dynamics

The self-assembly of this compound into larger, ordered structures is governed by a balance of intermolecular interactions. Theoretical frameworks help to elucidate the physical and chemical driving forces behind these processes. Studies on the self-assembly of cholesterol and other cholesteryl esters on surfaces like graphite (B72142) show that molecular arrangement is controlled by interactions between sterol rings, between the alkyl ester chains, and between the alkyl chains and the substrate. researchgate.net

Polymers that incorporate cholesterol moieties can self-assemble in aqueous solutions to form well-defined structures like nanoparticles and micelles. nih.gov The hydrophobic cholesterol part typically forms the core of these structures. nih.gov These observations highlight the strong driving force for cholesterol and its esters to aggregate in aqueous environments. Molecular dynamics simulations provide a microscopic view of these dynamic self-assembly processes, complementing experimental techniques like scanning tunneling microscopy (STM). researchgate.net These theoretical and computational approaches are critical for understanding how this compound might behave in complex fluid environments, such as within lipoproteins or as part of emulsified droplets.

Statistical and Machine Learning Models in Lipid System Analysis

The vast amount of data generated from molecular dynamics simulations and high-throughput experimental techniques necessitates the use of advanced analytical methods. Statistical models and machine learning (ML) are increasingly being applied to analyze complex lipid systems. core.ac.uk ML algorithms, including linear regression, random forest, and deep neural networks (DNN), have been used to predict levels of low-density lipoprotein cholesterol (LDL-C) from lipid profile data with high accuracy. frontiersin.orgnih.gov

While many current applications focus on clinical risk prediction, the underlying methodologies are applicable to the biophysical analysis of lipid systems. nih.govfrontiersin.orgox.ac.uk For example, ML models could be trained on simulation data to predict phase behavior or domain formation based on lipid composition and temperature. Feature importance analysis in these models can reveal which molecular components, such as total cholesterol or specific lipid species, are most influential in determining system properties. nih.gov As computational power grows, these data-driven approaches are expected to play an increasingly important role in modeling and understanding the behavior of complex systems containing this compound.

| Machine Learning Model | Application | Performance Metric (Example) | Source |

| Random Forest & XGBoost | LDL-C Prediction | R² = 0.94 | nih.gov |

| Deep Neural Network (DNN) | LDL-C Estimation | Low Root-Mean-Square Error (RMSE) | frontiersin.org |

| Soft Voting (Rotation & RF) | Hypercholesterolemia Risk | AUC = 94.5% | nih.gov |

| Random Forest | Statin Efficacy Prediction | AUC = 0.883 | frontiersin.org |

Biochemical and Biophysical Research in Model Systems Non Clinical Contexts

Enzymatic Hydrolysis and Esterification Studies in In Vitro Assays

In vitro assays are fundamental for characterizing the enzymes involved in the synthesis and breakdown of cholesteryl esters and for delineating the associated metabolic pathways.

Cholesterol esterases, or cholesteryl ester hydrolases, catalyze the hydrolysis of cholesteryl esters, releasing free cholesterol and a fatty acid. creative-enzymes.com In vitro assays are routinely used to determine the activity of these enzymes. worthington-biochem.comnih.govnih.gov A common method involves incubating the enzyme with a cholesteryl ester substrate and measuring the rate of cholesterol formation spectrophotometrically. nih.govnih.gov

These studies have been crucial in defining the properties of cholesterol esterases, such as their substrate specificity, optimal pH, and kinetic parameters. For example, pancreatic cholesterol esterase is known to be stabilized by bile salts. creative-enzymes.com The activity of these enzymes is essential for the mobilization of free cholesterol from stored cholesteryl esters.

| Parameter | Method of Determination | Typical Observation |

| Enzyme Activity | Spectrophotometric assay following the increase in absorbance at 505 nm due to the formation of a colored product from the liberated cholesterol. worthington-biochem.comnih.gov | One unit of activity is defined as the amount of enzyme that hydrolyzes 1 µmole of cholesterol ester per minute under specified conditions (e.g., pH 7.0 and 37°C). worthington-biochem.com |

| Substrate | Cholesterol esters, such as cholesteryl acetate, are used in an isopropanol (B130326) solution. worthington-biochem.com | The enzyme demonstrates activity towards various cholesteryl esters. |

| Reagents | The assay mixture typically includes cholesterol oxidase, peroxidase, 4-aminoantipyrine, and phenol (B47542) in a phosphate (B84403) buffer. worthington-biochem.comnih.gov | These reagents are used to generate a quantifiable colorimetric signal from the cholesterol produced. |

In vitro models have been instrumental in elucidating the key enzymatic pathways of cholesterol ester metabolism. biorxiv.org The primary enzymes involved are acyl-CoA:cholesterol acyltransferase (ACAT) for esterification and cholesterol esterases for hydrolysis. creative-proteomics.combiorxiv.org

In a cellular context, excess free cholesterol is converted to cholesteryl esters by ACAT and stored. mdpi.com When needed, these esters are hydrolyzed to provide free cholesterol. creative-proteomics.com In the plasma, lecithin-cholesterol acyltransferase (LCAT) is responsible for the formation of cholesteryl esters within high-density lipoprotein (HDL) particles, a key step in reverse cholesterol transport. mdpi.comfrontiersin.org The cholesteryl ester transfer protein (CETP) then facilitates the transfer of these esters between different lipoprotein particles. wikipedia.orgwikipedia.org

Interactions with Model Biological Macromolecules and Assemblies

The interaction of cholesteryl esters with other biological macromolecules is often studied in the context of lipoprotein particles. Cholesteryl esters, being highly hydrophobic, are found in the core of lipoproteins, surrounded by a monolayer of phospholipids (B1166683) and apolipoproteins. nih.govnih.gov

Binding Studies with Proteins in Reconstituted Systems

The interaction of cholesterol valerate (B167501) with proteins is a critical aspect of its biochemical profile. While specific binding data for cholesterol valerate is not extensively available, insights can be drawn from studies on cholesterol and other cholesteryl esters with various proteins in reconstituted systems. The binding affinity and specificity are largely dictated by the physicochemical properties of the entire molecule, including the cholesterol backbone and the valerate ester chain.